3,5-Dimethyl-3-hexanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95422. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

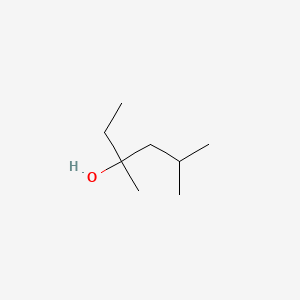

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-8(4,9)6-7(2)3/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMGJWCKWKKMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871288 | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-91-0 | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-3-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding a Branched Tertiary Alcohol

An In-Depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3-hexanol

This compound is a tertiary alcohol characterized by a branched eight-carbon skeleton.[1][2][3] Its structure, featuring a hydroxyl group on a quaternary carbon, is fundamental to its distinct chemical properties, reactivity, and potential applications. Unlike primary or secondary alcohols, the steric hindrance around the hydroxyl group and the absence of a hydrogen atom on the alpha-carbon significantly influence its behavior in chemical reactions. This guide offers a comprehensive exploration of this compound, designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for synthesis, analysis, or as a chemical intermediate.

Core Molecular and Physical Properties

A compound's utility in a laboratory or industrial setting begins with a firm grasp of its fundamental physical and chemical identifiers. These properties dictate storage conditions, solvent choices, and analytical approaches.

Molecular Structure and Identifiers

The systematic IUPAC name for this compound is 3,5-dimethylhexan-3-ol.[2][4] Its structure consists of a hexane chain with methyl groups at positions 3 and 5, and a hydroxyl group at position 3.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The quantitative properties of this compound are essential for experimental design, from reaction stoichiometry to purification methods. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3][4] |

| Molecular Weight | 130.23 g/mol | [1][2][3][4] |

| CAS Registry Number | 4209-91-0 | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Density | 0.823 g/mL | [5] |

| Boiling Point | 152 °C | [5] |

| Refractive Index | 1.424 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Predicted pKa | 15.38 ± 0.29 | [1] |

| XLogP3-AA (Lipophilicity) | 2.4 | [1] |

Expert Insight: The boiling point of 152 °C is influenced by two competing factors. The hydroxyl group allows for hydrogen bonding, which elevates the boiling point compared to a non-polar alkane of similar molecular weight. However, the significant branching of the carbon chain reduces the effectiveness of van der Waals forces, making its boiling point lower than that of a straight-chain isomer like 1-octanol (~195 °C).

Spectroscopic and Analytical Characterization

Accurate identification of this compound is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) for C₈H₁₈O is expected at m/z 130.[6] However, for tertiary alcohols, this peak is often weak or absent due to the facile cleavage of the C-C bond adjacent to the oxygen atom.

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most significant fragmentation involves the loss of an alkyl group attached to the tertiary carbon. Loss of an ethyl group (C₂H₅•) results in a prominent peak at m/z 101 . Loss of an isobutyl group (C₄H₉•) leads to a base peak at m/z 73 .[6]

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion can produce a peak at m/z 112 .

A representative mass spectrum shows a base peak at m/z 73, confirming the stability of the resulting oxonium ion.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of the hydroxyl functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Definitive evidence of the alcohol functional group. |

| ~2960-2850 | C-H stretch (sp³ hybridized) | Strong | Indicates the aliphatic nature of the carbon backbone. |

| ~1200-1100 | C-O stretch | Strong | Characteristic of alcohols; its exact position can help distinguish between primary, secondary, and tertiary alcohols. |

The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is a primary indicator for the successful synthesis or identification of this alcohol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The spectrum will be complex due to the diastereotopic protons in the CH₂ groups. Key expected signals include:

-

A singlet for the O-H proton (variable chemical shift).

-

Multiple signals (triplets, quartets, multiplets) for the various CH₃, CH₂, and CH protons in the ethyl and isobutyl groups.

-

-

¹³C NMR: The ¹³C spectrum is more straightforward and highly informative.

-

A key signal for the quaternary carbon (C3) bonded to the hydroxyl group, expected around 70-80 ppm. This peak will be of lower intensity due to the lack of an attached proton.

-

Distinct signals for the eight unique carbon atoms in the molecule.

-

Synthesis and Reactivity

Understanding how this compound is synthesized and how it reacts is crucial for its application as a building block in more complex molecules.

Synthetic Protocol: Grignard Reaction

A robust and common method for synthesizing tertiary alcohols is the Grignard reaction.[7] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, the reaction of ethylmagnesium bromide with 4-methyl-2-pentanone is a logical and efficient pathway.

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

-

Grignard Reagent Formation (if not commercially sourced): Place magnesium turnings in the flask. Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling), gently warm the flask. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

Reaction with Ketone: Cool the prepared Grignard reagent solution in an ice bath. Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel.

-

Addition: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

-

Work-up (Quenching): Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Trustworthiness Insight: The use of anhydrous solvents and an inert atmosphere is not merely a suggestion but a critical requirement. Grignard reagents are potent bases and nucleophiles that react violently with water. The slow, dropwise addition of reagents and temperature control are essential safety measures to manage the exothermic nature of the reaction.

Chemical Reactivity

The reactivity of this compound is dominated by its tertiary alcohol nature.

-

Oxidation: It is resistant to oxidation under mild conditions that would readily oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). Strong oxidizing agents under harsh conditions (e.g., hot, acidic KMnO₄) will cause cleavage of the carbon-carbon bonds.

-

Dehydration: Like other tertiary alcohols, it undergoes dehydration readily when treated with a strong acid (e.g., H₂SO₄, H₃PO₄) and heat, leading to the formation of alkenes via an E1 mechanism. The major product would be the most substituted (Zaitsev) alkene.

-

Substitution: The hydroxyl group can be converted to a good leaving group (e.g., by protonation with HBr) and subsequently replaced by a nucleophile in an Sₙ1 reaction.

Applications and Relevance

While not a widely commercialized chemical, this compound and similar branched alcohols serve important roles in several areas:

-

Fragrance and Flavor Intermediates: Its structure can be a precursor for synthesizing more complex molecules used in the fragrance industry.[8]

-

Organic Synthesis: It serves as a model compound for studying the reactivity of tertiary alcohols and can be used as a starting material or intermediate in multi-step organic synthesis.[8]

-

Potential in Drug Development: As an organic building block, it could be incorporated into larger molecules during the synthesis of new chemical entities (NCEs). Its lipophilic nature (XLogP3-AA of 2.4) can influence the pharmacokinetic properties of a parent molecule.[1][8]

Safety, Handling, and Toxicology

Proper handling of any chemical is essential for laboratory safety.

-

Hazard Identification: this compound is classified as causing serious eye damage.[1][4] Some classifications also indicate it may cause skin irritation.[4]

-

GHS Hazard Statements: H318 (Causes serious eye damage).[1][4]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames.[9][10]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][9]

-

Toxicological Data: Comprehensive toxicological data is limited. The toxicological properties have not been fully investigated.[9][10] No components are listed as known or probable carcinogens by IARC.[11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound(4209-91-0) MS [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to 3,5-Dimethylhexan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tertiary Alcohols

In the landscape of modern medicinal chemistry and organic synthesis, the tertiary alcohol moiety stands out as a critical structural motif. Its incorporation into molecular frameworks can significantly influence physicochemical properties, offering a pathway to enhanced metabolic stability and improved pharmacokinetic profiles.[1] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway, thereby reducing the likelihood of forming inactive or potentially toxic metabolites. 3,5-Dimethylhexan-3-ol serves as an exemplary model for understanding the synthesis, characterization, and strategic application of this important functional group. This guide provides a comprehensive technical overview of 3,5-Dimethylhexan-3-ol, from its systematic naming to its synthesis and detailed spectral analysis.

Section 1: Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and precision. For the compound in focus, the IUPAC name is 3,5-dimethylhexan-3-ol .[2]

The naming convention is derived as follows:

-

Identify the longest carbon chain containing the hydroxyl (-OH) group: In this case, it is a six-carbon chain, hence the parent name "hexan".

-

Number the carbon chain: Start numbering from the end that gives the hydroxyl group the lowest possible number. In this molecule, numbering from either end results in the hydroxyl group being on carbon 3.

-

Identify and number the substituents: There are two methyl (-CH₃) groups, one on carbon 3 and the other on carbon 5.

-

Assemble the name: The substituents are listed alphabetically (in this case, both are methyl). The locants (positions) of the methyl groups are given, separated by a comma, followed by a hyphen. The prefix "di-" indicates two methyl groups. The position of the hydroxyl group is indicated by the number before the "-ol" suffix.

Thus, the systematic name is 3,5-dimethylhexan-3-ol .

Key Structural and Physical Properties

A summary of the key physical and chemical properties of 3,5-dimethylhexan-3-ol is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethylhexan-3-ol | [2] |

| Molecular Formula | C₈H₁₈O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 4209-91-0 | [4] |

| Boiling Point | 63 °C at 21.8 mmHg | [3] |

| Density | 0.83 g/cm³ | [3] |

| Refractive Index | 1.4250-1.4270 | [3] |

| Flash Point | 56.6 °C | [3] |

Section 2: Synthesis of 3,5-Dimethylhexan-3-ol via Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of tertiary alcohols like 3,5-dimethylhexan-3-ol.[5] The synthesis involves the nucleophilic addition of a Grignard reagent to a ketone. For 3,5-dimethylhexan-3-ol, the logical precursors are 4-methyl-2-pentanone and ethylmagnesium bromide .

Reaction Scheme:

Caption: Synthesis of 3,5-Dimethylhexan-3-ol.

Mechanism of the Grignard Reaction

The reaction proceeds through a nucleophilic attack of the carbanionic ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This is followed by protonation of the resulting alkoxide during the acidic workup to yield the tertiary alcohol.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3-hexanol

This guide provides an in-depth exploration of the synthesis of 3,5-dimethyl-3-hexanol, a tertiary alcohol with applications as an intermediate in the fragrance and flavor industries.[1] Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying principles, justify methodological choices, and provide a robust, reproducible protocol grounded in established organometallic chemistry.

Strategic Approach: Retrosynthesis via Grignard Reaction

The molecular architecture of this compound, a tertiary alcohol, strongly indicates the Grignard reaction as the most efficacious and convergent synthetic pathway. This cornerstone of carbon-carbon bond formation allows for the precise construction of the target molecule from smaller, readily available carbonyl and organohalide precursors.[2][3]

A retrosynthetic analysis of the target molecule reveals two primary disconnection points at the carbon atom bearing the hydroxyl group. This leads to two logical synthetic routes:

-

Route A: Disconnecting the ethyl group suggests a reaction between isobutylmagnesium bromide and 2-butanone.

-

Route B: Disconnecting the isobutyl group points to a reaction between ethylmagnesium bromide and 4-methyl-2-pentanone.

While both routes are chemically sound, Route B is often preferred in a laboratory setting due to the commercial availability and ease of handling of the starting materials, 4-methyl-2-pentanone (also known as methyl isobutyl ketone, MIBK) and ethyl bromide. This guide will focus on the execution of Route B.

The Grignard Reaction: Mechanism and Rationale

The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2][4] The reaction proceeds in two distinct stages: the nucleophilic attack to form a magnesium alkoxide intermediate, followed by an acidic workup to yield the final alcohol.[4][5]

The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom. This makes it a potent nucleophile, readily attacking the electron-deficient carbonyl carbon.[2] The entire process must be conducted under strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will be readily quenched by any protic source, such as water or alcohols, to form an alkane, thus terminating the desired reaction.[2]

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the Grignard synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl bromide and 4-methyl-2-pentanone. All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Part I: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel.

-

Initiation: Place magnesium turnings into the flask. Add a small crystal of iodine; its disappearance from purple vapor to colorless indicates the activation of the magnesium surface.

-

Reagent Addition: Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the ethyl bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and begins to gently boil.

-

Reaction: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. The use of anhydrous ether is critical as it solvates and stabilizes the Grignard reagent.[6]

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the ethylmagnesium bromide reagent.

Part II: Synthesis of this compound

-

Cooling: Cool the prepared Grignard reagent solution in an ice-water bath.

-

Ketone Addition: Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. This is an exothermic reaction, and a slow addition rate is crucial to control the temperature and minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. The reaction mixture will typically become a thick, gelatinous precipitate of the magnesium alkoxide salt.

Part III: Workup and Purification

-

Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This is preferred over strong acid to avoid potential dehydration of the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. The product will be in the ether layer. Separate the layers and extract the aqueous layer two more times with diethyl ether to ensure complete recovery of the product.

-

Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄).

-

Isolation & Purification: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The resulting crude oil is then purified by fractional distillation under reduced pressure to yield pure this compound.[7]

Visualization of the Synthetic Workflow

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Physicochemical Properties

Table 1: Reagent and Reaction Parameters (Illustrative Scale)

| Parameter | Reagent/Condition | Value | Moles | Molar Ratio |

| Reactants | Magnesium Turnings | 2.67 g | 0.11 mol | 1.1 |

| Ethyl Bromide | 10.9 g (7.3 mL) | 0.10 mol | 1.0 | |

| 4-Methyl-2-pentanone | 10.0 g (12.4 mL) | 0.10 mol | 1.0 | |

| Solvent | Anhydrous Diethyl Ether | ~200 mL | - | - |

| Conditions | Reaction Temperature | 0°C to RT | - | - |

| Reaction Time | ~3 hours | - | - | |

| Product | Theoretical Yield | 13.02 g | 0.10 mol | - |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [8][9][10] |

| Molecular Weight | 130.23 g/mol | [8][9][10] |

| CAS Number | 4209-91-0 | [8][9][10] |

| Appearance | Colorless Liquid | [10][11] |

| Boiling Point | 75-77 °C at 40 mmHg | [12] |

| Purity (Typical) | >99.0% (GC) | [11] |

Concluding Remarks

The synthesis of this compound via the Grignard reaction is a robust and reliable method that exemplifies a critical transformation in organic synthesis. Success hinges on the meticulous exclusion of atmospheric moisture and careful control of reaction parameters. The protocol and principles detailed in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of this and other tertiary alcohols, empowering researchers to construct complex molecular targets from simple precursors.

References

- 1. This compound [myskinrecipes.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]

- 9. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physical Constants of 3,5-Dimethyl-3-hexanol

Introduction

3,5-Dimethyl-3-hexanol (CAS No. 4209-91-0) is a tertiary alcohol with the molecular formula C8H18O.[1][2] Its branched structure, featuring methyl groups at the 3 and 5 positions, imparts specific physicochemical properties that make it a subject of interest in various chemical applications. This guide provides a comprehensive overview of its core physical constants, spectroscopic profile, and essential laboratory protocols, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding these fundamental properties is critical for its effective handling, characterization, and application in experimental design. The compound is also utilized as an intermediate in the synthesis of fragrances and flavor compounds.[3]

Physicochemical Properties

The physical characteristics of this compound define its behavior in different laboratory and industrial settings. These constants are crucial for purification procedures, reaction condition selection, and safety assessments. A summary of these properties is presented below.

| Physical Constant | Value | Reference(s) |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |

| Boiling Point | 152 °C (at standard pressure); 63 °C (at 21.8 mmHg) | [6][7] |

| Melting Point | -61.15°C (estimate) | [7][8] |

| Density | 0.823 - 0.83 g/cm³ | [6][8] |

| Refractive Index | 1.424 - 1.427 (at 20°C) | [6][7] |

| Flash Point | 56.6 - 57 °C | [4][7] |

| Vapor Pressure | 1.3 ± 0.6 mmHg (at 25°C, Predicted) | [7] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the molecular structure of this compound, ensuring sample purity and identity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Additional significant peaks corresponding to C-H stretching and bending vibrations are also observed. The NIST Chemistry WebBook is an authoritative source for reference spectra.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons in the molecule. Key features would include signals for the methyl, methylene, and methine protons, with chemical shifts and splitting patterns confirming their connectivity.

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For this compound, distinct signals for the eight carbon atoms would be expected, with the carbon atom bonded to the hydroxyl group appearing at a characteristic downfield shift.

Reference spectra for both IR and NMR can be found in databases such as the AIST Spectral DB (SDBS).[4]

Experimental Procedures

The following protocols outline standard laboratory methods for the synthesis and purification of tertiary alcohols like this compound, as well as the determination of a key physical constant.

Synthesis via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For this compound, this can be achieved by reacting isobutylmagnesium bromide with 2-butanone.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether. Slowly add isobutyl bromide dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise. The rate of addition should be controlled to maintain a gentle reflux.

-

Workup: After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

The causality behind this choice of reaction lies in its efficiency in forming new carbon-carbon bonds, directly leading to the desired tertiary alcohol structure.[10]

Purification by Fractional Distillation

Due to its liquid nature and defined boiling point, fractional distillation is the preferred method for purifying this compound.

Protocol:

-

Setup: Assemble a fractional distillation apparatus, ensuring all glassware is dry.

-

Distillation: Place the crude product in the distillation flask. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the literature boiling point (adjusting for atmospheric pressure if necessary). Discard the initial and final fractions, which may contain impurities.

This method is chosen for its ability to separate compounds with different volatilities, effectively removing unreacted starting materials and byproducts.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from synthesis to a purified final product.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4] It is also known to cause skin irritation and serious eye irritation or damage.[1][11]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11] Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[11]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11]

Conclusion

This guide has provided a detailed overview of the essential physical constants, spectroscopic characteristics, and key laboratory protocols for this compound. By synthesizing data from authoritative sources with practical, field-proven insights, this document serves as a reliable resource for researchers and scientists. Adherence to the described protocols and safety measures is paramount for successful and safe experimentation.

References

- 1. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 4209-91-0 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 4209-91-0 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound [stenutz.eu]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 4209-91-0 [m.chemicalbook.com]

- 9. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrum Analysis of 3,5-Dimethyl-3-hexanol

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 3,5-dimethyl-3-hexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the fragmentation of this tertiary alcohol, offering field-proven insights into spectral interpretation and experimental design.

Introduction

This compound (C8H18O, MW: 130.23 g/mol ) is a tertiary alcohol with significant applications as an intermediate in organic synthesis, particularly in the fragrance and flavor industries.[1] Its structural elucidation is a critical aspect of quality control and research, for which mass spectrometry stands as a powerful analytical tool. Understanding the fragmentation patterns is paramount for the unambiguous identification of this compound in complex matrices. This guide will dissect the characteristic fragmentation pathways of this compound under electron ionization, providing a robust framework for its analysis.

Core Principles of Tertiary Alcohol Fragmentation in Mass Spectrometry

Under electron ionization, alcohols undergo characteristic fragmentation, primarily through two major pathways: alpha-cleavage and dehydration.[2][3][4] The structural nature of the alcohol—primary, secondary, or tertiary—profoundly influences the prevalence and characteristics of these fragmentation patterns.[2] For tertiary alcohols like this compound, the molecular ion peak is often very small or entirely absent due to the high instability of the initial radical cation.[5][6]

Alpha-Cleavage (α-Cleavage)

This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This pathway is highly favored as it leads to the formation of a resonance-stabilized oxonium ion.[2][3] The stability of the resulting cation often makes the corresponding fragment the base peak in the spectrum.

Dehydration

This process involves the elimination of a water molecule (18 amu), resulting in an alkene radical cation.[3][4] While common for many alcohols, the prominence of the [M-18] peak can vary.

Fragmentation Analysis of this compound

The structure of this compound dictates its specific fragmentation behavior. The molecular ion, formed by the removal of an electron from the oxygen atom, is highly unstable and readily undergoes fragmentation.

Caption: Primary fragmentation pathways of this compound.

Detailed Fragmentation Pathways:

-

Formation of the Molecular Ion: The initial step is the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion radical cation, [C8H18O]+•, with a theoretical m/z of 130. As is characteristic for tertiary alcohols, this peak is often not observed or is of very low intensity.[5][6]

-

α-Cleavage Pathways:

-

Loss of an Ethyl Radical: Cleavage of the bond between the α-carbon and the ethyl group results in the loss of an ethyl radical (•C2H5, 29 amu). This forms a stable tertiary oxonium ion with an m/z of 101. This is often a significant peak in the spectrum.

-

Loss of an Isobutyl Radical: Cleavage of the bond between the α-carbon and the isobutyl group leads to the loss of an isobutyl radical (•C4H9, 57 amu). This generates a resonance-stabilized oxonium ion with an m/z of 73. Due to the formation of a highly stabilized cation, this fragment often corresponds to the base peak.

-

-

Dehydration Pathway:

-

Loss of Water: The molecular ion can undergo dehydration, losing a molecule of water (H2O, 18 amu) to form an alkene radical cation with an m/z of 112.[7]

-

The interplay of these fragmentation pathways gives rise to the characteristic mass spectrum of this compound.

Summary of Characteristic Mass Spectrum Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 130 | [C8H18O]+• | Molecular Ion | Very Low / Absent |

| 112 | [C8H16]+• | Dehydration (Loss of H2O) | Low |

| 101 | [C6H13O]+ | α-Cleavage (Loss of •C2H5) | Moderate to High |

| 73 | [C4H9O]+ | α-Cleavage (Loss of •C4H9) | Base Peak |

| 55 | [C4H7]+ | Further fragmentation | Moderate |

Experimental Protocol for Mass Spectrum Acquisition

This protocol outlines a self-validating system for the acquisition of the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

I. Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which this compound is soluble (e.g., methanol, dichloromethane).

-

Sample Dilution: Prepare a dilute solution of this compound (approximately 100 ppm) in the selected solvent. This prevents column overloading and saturation of the detector.

-

Standard Preparation: Prepare a standard solution of a known concentration for quantitative analysis if required.

II. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC) Conditions:

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent overloading.

-

Injection Volume: 1 µL.

-

GC Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-200.

-

Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).

-

III. Data Acquisition and Analysis

-

System Blank: Inject a sample of the pure solvent to ensure there are no interfering peaks from the solvent or the system.

-

Sample Injection: Inject the prepared this compound solution.

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the key fragment ions (m/z 112, 101, 73) and the absence or low abundance of the molecular ion at m/z 130.

-

Compare the acquired spectrum with a reference spectrum from an authoritative database, such as the NIST Mass Spectral Library, for confirmation.

-

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by the absence of a significant molecular ion peak and the presence of prominent fragment ions resulting from α-cleavage and dehydration. The base peak is typically observed at m/z 73, with another significant peak at m/z 101. A smaller peak at m/z 112 indicates the loss of water. A thorough understanding of these fragmentation pathways, coupled with a robust experimental protocol, enables the confident identification and analysis of this compound in various scientific and industrial applications.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.10 [people.whitman.edu]

- 6. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 7. Solved Consider the MS spectra for this compound | Chegg.com [chegg.com]

1H NMR spectrum of 3,5-Dimethyl-3-hexanol

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-3-hexanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and chemical sciences, a deep understanding of spectral interpretation is paramount for structural elucidation and verification. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a tertiary alcohol. We will deconstruct its molecular architecture to predict the corresponding ¹H NMR spectral features, discuss the nuanced behavior of the hydroxyl proton, and present a validated experimental protocol for acquiring a high-quality spectrum. This document is designed to serve as a practical reference, blending foundational principles with field-proven methodologies.

Structural Analysis: Unveiling Proton Environments

The first step in interpreting any NMR spectrum is to analyze the molecule's structure for symmetry and identify all chemically non-equivalent protons. Each set of non-equivalent protons will produce a distinct signal in the spectrum.

The structure of this compound is as follows:

A detailed examination reveals six distinct sets of non-equivalent protons, labeled 'a' through 'f' for clarity:

-

Protons (a): The three protons of the terminal methyl group on the ethyl substituent.

-

Protons (b): The two protons of the methylene group on the ethyl substituent.

-

Protons (c): The three protons of the methyl group attached directly to the tertiary carbon (C3).

-

Protons (d): The two protons of the methylene group at C4. These protons are diastereotopic due to the adjacent chiral center at C5, meaning they are chemically non-equivalent and can exhibit complex splitting.

-

Protons (e): The single proton (methine) at the chiral center C5.

-

Protons (f): The six protons of the two methyl groups attached to C5. These two methyl groups are equivalent due to free rotation around the C5-C6 bond.

-

Hydroxyl Proton (OH): The single proton of the alcohol group.

The number of signals in a spectrum directly corresponds to the number of these unique proton environments.[1] Therefore, we anticipate observing seven distinct signals for this compound.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on established principles of chemical shifts, spin-spin coupling, and integration, we can predict the key features of the ¹H NMR spectrum. The electron-withdrawing effect of the oxygen atom deshields nearby protons, shifting their signals downfield (to a higher ppm value).[2][3]

Spin-Spin Splitting and the N+1 Rule

The multiplicity, or splitting pattern, of a signal is governed by the number of adjacent non-equivalent protons ('n') and follows the n+1 rule .[4] A proton signal is split into n+1 peaks by its neighbors.

Predicted Spectral Data

The predicted data for each proton environment in this compound is summarized below. Chemical shifts are estimated for a standard deuterated chloroform (CDCl₃) solvent.

| Proton Label | Chemical Environment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| OH | Hydroxyl | 1H | 1.0 - 5.0 (variable) | Broad Singlet | None (typically) |

| a | -CH₃ (Ethyl) | 3H | ~0.9 | Triplet (t) | Protons (b) |

| b | -CH₂- (Ethyl) | 2H | ~1.5 | Quartet (q) | Protons (a) |

| c | -CH₃ (on C3) | 3H | ~1.2 | Singlet (s) | None |

| d | -CH₂- (on C4) | 2H | ~1.4 | Doublet of doublets (dd) or Multiplet (m) | Proton (e) |

| e | -CH- (on C5) | 1H | ~1.8 | Multiplet (m) | Protons (d), (f) |

| f | 2 x -CH₃ (on C5) | 6H | ~0.9 | Doublet (d) | Proton (e) |

The Enigmatic Hydroxyl Proton

The signal for the hydroxyl (-OH) proton in an alcohol is unique and requires special consideration.

-

Chemical Shift Variability: Its chemical shift is highly dependent on sample concentration, temperature, and the solvent used, often appearing anywhere between 1 and 5 ppm for aliphatic alcohols.[3][5][6] This variability is due to the extent of hydrogen bonding.

-

Signal Broadening: The -OH proton signal is typically a broad singlet rather than a sharp, split peak.[7] This is because it undergoes rapid chemical exchange with other alcohol molecules or trace amounts of acidic or basic impurities in the sample.[2][8] This exchange happens faster than the NMR timescale, effectively decoupling the -OH proton from its neighbors.

-

Confirmation with D₂O: The identity of an -OH peak can be unequivocally confirmed by a "D₂O shake."[9] Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear.[8] The labile -OH proton is replaced by a deuterium atom (-OD), which is not observed in ¹H NMR.

Experimental Protocol: A Validated Workflow

Acquiring a clean, interpretable spectrum requires a robust experimental methodology. The following protocol is a self-validating system for analyzing this compound.

Materials and Reagents

-

This compound (≥98% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

NMR Tubes (5 mm, high precision)

-

Pipettes and Vials

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add ~0.7 mL of CDCl₃ with TMS to the vial. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[8]

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Initial Spectrum Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

-

D₂O Exchange for -OH Confirmation:

-

Remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the tube.

-

Cap the tube and gently invert it several times to mix the contents thoroughly. A slight cloudiness may appear, which should settle.

-

Re-insert the sample into the spectrometer.

-

Re-lock and re-shim the instrument as necessary.

-

Acquire a second ¹H NMR spectrum using the same parameters.

-

-

Data Analysis:

-

Process both spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the first spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all signals, setting the integral of a well-resolved signal (e.g., the singlet for protons 'c') to its known value (3H) to determine the relative integrals of all other signals.[4]

-

Compare the two spectra. The signal corresponding to the hydroxyl proton in the first spectrum will be absent or significantly diminished in the second, confirming its assignment.[9]

-

Visualization of the Analytical Workflow

The logical flow from molecular structure to final, validated spectral interpretation can be visualized as follows.

Caption: Workflow for the analysis of this compound via ¹H NMR.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. By systematically analyzing the molecular structure, one can confidently predict and interpret the resulting spectrum, including the number of signals, their chemical shifts, integrations, and coupling patterns. The characteristic behavior of the hydroxyl proton, while sometimes complicating interpretation, also provides a definitive method for its identification via D₂O exchange. The workflow presented here provides a reliable and scientifically rigorous approach for the structural elucidation of this and similar molecules, underscoring the power of NMR spectroscopy in modern chemical and pharmaceutical sciences.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. reddit.com [reddit.com]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 3,5-Dimethyl-3-hexanol

Introduction: The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds. By measuring the interaction of infrared radiation with a sample, we can identify the specific functional groups present. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending of bonds). This results in a unique spectral "fingerprint" for each molecule. For researchers and professionals in drug development, IR spectroscopy serves as a rapid, non-destructive method for structural confirmation, purity assessment, and reaction monitoring.

This guide provides a detailed examination of the IR spectrum of 3,5-Dimethyl-3-hexanol (C₈H₁₈O), a tertiary alcohol. We will explore the theoretical basis for its spectral features, present a robust experimental protocol for data acquisition, and offer a comprehensive analysis of the resulting spectrum.

Molecular Structure and Predicted Spectral Features of this compound

The structure of this compound contains several key functional groups that give rise to distinct and identifiable peaks in its IR spectrum:

-

Hydroxyl (-OH) Group: As a tertiary alcohol, the hydroxyl group is central to its chemical identity.

-

Alkyl (C-H) Groups: The molecule has a saturated aliphatic backbone with numerous methyl (CH₃) and methylene (CH₂) groups.

-

Carbon-Oxygen (C-O) Bond: The single bond connecting the hydroxyl group to the tertiary carbon.

Based on established principles of IR spectroscopy, we can predict the characteristic absorption bands for this molecule.

The O-H Stretching Vibration

The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching band.[1][2][3] For a neat (undiluted) liquid sample of this compound, this peak is expected to be strong and broad , appearing in the region of 3500-3200 cm⁻¹ .[1][2][4]

-

Causality (Expertise & Experience): The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding.[5] In the liquid state, the hydrogen atom of one hydroxyl group forms a weak bond with the oxygen atom of a neighboring molecule. This interaction creates a variety of bonding environments, causing the O-H bonds to vibrate at a wide range of frequencies, which merge into a single, broad absorption band.[3][5] In a very dilute solution using a non-polar solvent, this intermolecular bonding is minimized, and a sharper, "free" O-H stretch would appear at a higher frequency (around 3650-3600 cm⁻¹).[6][7]

The C-H Stretching and Bending Vibrations

The aliphatic C-H bonds of the methyl and methylene groups will produce strong absorption peaks just below 3000 cm⁻¹. Specifically, these are found in the 2960-2850 cm⁻¹ region.[8] Additional bending vibrations for these groups (scissoring, rocking, and twisting) will appear in the fingerprint region, typically around 1470-1365 cm⁻¹ .

The C-O Stretching Vibration

The stretching vibration of the C-O single bond provides a key diagnostic peak for identifying the class of alcohol. For tertiary alcohols like this compound, this peak is expected to be strong and appear in the 1200-1100 cm⁻¹ range .[3]

-

Causality (Expertise & Experience): The position of the C-O stretch is sensitive to the substitution pattern of the carbon atom it's attached to. Primary alcohols typically show this peak around 1050 cm⁻¹, secondary alcohols around 1100 cm⁻¹, and tertiary alcohols shift to a higher wavenumber (1150-1200 cm⁻¹).[3][7] This shift is due to the coupling of the C-O stretch with adjacent C-C bond vibrations, with increased substitution leading to a higher frequency absorption.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use.[9][10]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Isopropanol and Kimwipes or other lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition (Self-Validation):

-

Clean the ATR crystal surface thoroughly with a Kimwipe soaked in isopropanol to remove any residues. Allow the solvent to evaporate completely.

-

Lower the ATR press arm to apply pressure to the clean, empty crystal.

-

Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (e.g., atmospheric CO₂ and water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample.[9]

-

-

Sample Application:

-

Raise the ATR press arm.

-

Place 1-2 drops of this compound directly onto the center of the diamond crystal, ensuring the crystal surface is fully covered.[9]

-

-

Data Acquisition:

-

Lower the press arm to bring it into contact with the liquid sample.

-

Set the instrument parameters. For a standard analysis, the following are recommended:

-

Initiate the sample scan.

-

-

Post-Measurement Cleanup:

-

Raise the press arm and clean the sample from the ATR crystal using isopropanol and a Kimwipe.

-

Confirm the crystal is clean by taking a new background and ensuring no sample peaks are present.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Spectral Analysis and Interpretation

The IR spectrum of this compound, as recorded in the NIST Chemistry WebBook database, confirms the predicted absorptions.[13] A summary of the key peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Peak & Characteristics |

| Hydroxyl (-OH) | Stretch, H-Bonded | 3500 - 3200 | Strong, very broad peak centered ~3400 cm⁻¹ |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong, sharp peaks centered ~2960 cm⁻¹ |

| Alkyl (C-H) | Bend (Scissoring/Deformation) | 1470 - 1365 | Medium intensity peaks |

| Tertiary Alcohol (C-O) | Stretch | 1200 - 1100 | Strong, sharp peak centered ~1150 cm⁻¹ |

Data compiled from multiple sources and is representative.[3][4][14][15]

Caption: Key molecular vibrations of this compound and their IR regions.

Detailed Interpretation

-

The ~3400 cm⁻¹ Peak (O-H Stretch): This broad, intense absorption is the most unambiguous indicator of the alcohol functional group. Its breadth is a classic sign of the extensive hydrogen bonding present in the liquid sample.[5]

-

The ~2960 cm⁻¹ Peaks (C-H Stretch): This cluster of strong, sharp peaks confirms the presence of the saturated aliphatic hydrocarbon structure. These are characteristic of sp³-hybridized carbon-hydrogen bonds.[8]

-

The ~1150 cm⁻¹ Peak (C-O Stretch): This strong, relatively sharp peak is highly diagnostic. Its position, higher than that for primary or secondary alcohols, provides authoritative evidence that this compound is a tertiary alcohol.[7]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks resulting from C-H bending and C-C stretching vibrations.[4] While individual peak assignment is complex, the overall pattern is unique to the molecule's specific structure and serves as a "fingerprint" for identification when compared against a reference spectrum from a database like the NIST Chemistry WebBook.[16][17]

Conclusion

The infrared spectrum of this compound is characterized by three primary regions of interest: a strong, broad O-H stretching band around 3400 cm⁻¹, strong, sharp C-H stretching bands near 2960 cm⁻¹, and a strong, diagnostic C-O stretching band around 1150 cm⁻¹. These features, interpreted in the context of established spectroscopic principles, allow for the unambiguous confirmation of its structure as a saturated, tertiary alcohol. The ATR-FTIR methodology presented provides a reliable, efficient, and self-validating protocol for obtaining high-quality spectral data, making it an indispensable tool for researchers in chemical synthesis and pharmaceutical development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. adichemistry.com [adichemistry.com]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. prezi.com [prezi.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. azom.com [azom.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 3-Hexanol, 3,5-dimethyl- [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

Foreword: A Proactive Approach to Chemical Safety

An In-Depth Technical Guide to the Safety and Hazards of 3,5-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of the safety and hazards of every compound is not merely a regulatory formality but a cornerstone of scientific integrity and responsible innovation. This guide provides a detailed examination of this compound (CAS No: 4209-91-0), a tertiary alcohol. While this compound has specific industrial applications, its toxicological profile is not yet fully elucidated. This document, therefore, serves as a technical resource for senior scientists and researchers, emphasizing a proactive approach to risk assessment. It moves beyond a simple recitation of known data to explain the chemical principles underlying its hazards and to provide methodologies for safety evaluation in the laboratory.

Chemical and Physical Identity

A foundational aspect of any chemical safety assessment is the clear identification of its physical and chemical properties. These parameters govern its behavior under various laboratory conditions and are critical for predicting its potential hazards.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| CAS Number | 4209-91-0 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 63 °C at 21.8 mmHg | [4] |

| Density | 0.823 - 0.83 g/cm³ | [5] |

| Flash Point | 56.6 - 57 °C | [6] |

| Vapor Pressure | 1.3 ± 0.6 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.4250 - 1.4270 | [4] |

| Solubility | Insoluble in water |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[4][7]

-

Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.[7]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[7]

-

Serious Eye Irritation, Category 2 (H319) / Serious Eye Damage, Category 1 (H318): Causes serious eye irritation or damage.[1][7][8]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[9]

Caption: GHS Hazard Classifications for this compound.

Toxicological Profile: Understanding the Health Hazards

A significant challenge in the safety assessment of this compound is the absence of comprehensive toxicological data. Safety Data Sheets repeatedly note that the toxicological properties have not been fully investigated.[9] This data gap requires a cautious approach, relying on the observed GHS classifications and an understanding of the chemical properties of similar substances.

Acute Toxicity: There is no specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data available for this compound. Therefore, its acute toxicity upon ingestion, dermal contact, or inhalation has not been quantitatively determined. All handling should proceed with the assumption of potential toxicity.

Skin and Eye Irritation: The classification as a skin and eye irritant is a key health hazard. The mechanism of skin irritation by alcohols is generally attributed to two primary actions:

-

Dehydration: Alcohols can hygroscopically draw water out of the stratum corneum, the outermost layer of the skin, leading to dryness and irritation.[10]

-

Defatting: Alcohols can dissolve and strip away the natural lipids and oils from the skin. This disrupts the skin's protective barrier, increasing its permeability to other irritants and leading to an inflammatory response.

The serious eye irritation/damage classification underscores the necessity of mandatory eye protection, as splashes can cause significant and potentially irreversible harm.

Respiratory Irritation: The classification for specific target organ toxicity (single exposure) indicates that inhalation of vapors or mists may cause respiratory tract irritation.[9] This is consistent with the behavior of many volatile organic compounds. Adequate ventilation, such as working within a certified chemical fume hood, is essential to minimize this risk.

Chronic Exposure: There is no available data on the carcinogenic, mutagenic, or reproductive effects of this compound. In the absence of such data, exposure should be minimized to the greatest extent possible.

Flammability and Reactivity Profile

Flammability: With a flash point of approximately 57°C, this compound is classified as a flammable liquid.[6] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. It is crucial to keep this chemical away from open flames, sparks, hot surfaces, and other potential ignition sources. There is no available data for its autoignition temperature or its upper and lower explosive limits (UEL/LEL).

Caption: The Fire Triangle applied to this compound.

Reactivity: As a tertiary alcohol, this compound exhibits characteristic reactivity. A key feature is its resistance to oxidation by common strong oxidizing agents like potassium dichromate or potassium permanganate.[11][12][13] This is because the carbon atom attached to the hydroxyl group does not have a hydrogen atom that can be removed to form a carbon-oxygen double bond.[12][13] This stability distinguishes it from primary and secondary alcohols, which are readily oxidized.[14]

However, it is incompatible with strong oxidizing agents under certain conditions and may react vigorously. It is also incompatible with alkali metals and nitrides. General good practice dictates storing it away from such materials.

Protocols for Prudent Handling and Storage

Given the known hazards, the following protocols are essential for the safe handling and storage of this compound:

Engineering Controls:

-

Always handle this chemical within a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and additional protective clothing may be necessary.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.

-

Ensure containers are grounded and bonded during transfer to prevent static discharge.

Experimental Protocols for Safety Parameter Determination

For a compound with incomplete safety data, in-house experimental determination of key parameters may be warranted. The following are standardized, citable methodologies.

Protocol 1: Flash Point Determination (Pensky-Martens Closed Cup Method)

This protocol is based on the ASTM D93 standard.[12][14][15] It is used to determine the lowest temperature at which the vapors of the liquid will ignite.

Objective: To determine the flash point of this compound.

Apparatus: Pensky-Martens closed-cup tester (manual or automated), thermometer.

Methodology:

-

Sample Preparation: Fill the test cup of the Pensky-Martens apparatus with this compound to the marked filling line. Ensure no air bubbles are present.

-

Apparatus Assembly: Place the lid on the cup, ensuring a tight seal. Insert the thermometer to the correct depth.

-

Heating and Stirring: Begin heating the sample at a controlled rate of 5°C to 6°C per minute.[12] Simultaneously, stir the sample at a rate of 90 to 120 rpm to ensure uniform temperature distribution.[12]

-

Ignition Test: As the sample temperature approaches the expected flash point (approximately 23°C below the anticipated point), apply the test flame.[12] The flame is dipped into the vapor space of the cup for a specified duration.

-

Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

Recording: Record the temperature at which the flash occurs.

Protocol 2: In Vitro Skin Irritation Assessment (Reconstructed Human Epidermis Model)

This protocol is based on the OECD Test Guideline 439.[11][16] This animal-free method assesses skin irritation potential by measuring the cytotoxicity of a chemical on a 3D model of human skin.

Objective: To classify the skin irritation potential of this compound.

Materials: Reconstructed human epidermis (RhE) tissue models, sterile phosphate-buffered saline (PBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), isopropanol, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., sterile PBS).

Methodology:

-

Tissue Preparation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and pre-incubate for at least 60 minutes at 37°C and 5% CO₂.

-

Dosing: Apply a sufficient amount of this compound (typically 25-30 µL for liquids) directly to the apical surface of the RhE tissue. Treat triplicate tissues for each test substance and controls.

-

Exposure: Incubate the dosed tissues for 60 minutes at 37°C and 5% CO₂.

-

Washing: After the exposure period, thoroughly rinse the tissues with sterile PBS to remove the test chemical.

-

Post-Exposure Incubation: Transfer the washed tissues to fresh, pre-warmed medium and incubate for approximately 42 hours.

-

Viability Assessment (MTT Assay): a. After the post-exposure incubation, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL). b. Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a blue-purple formazan precipitate. c. Extract the formazan from the tissues by submerging them in isopropanol and shaking for at least 2 hours.

-

Data Analysis: a. Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (typically at 570 nm). b. Calculate the percent viability of the treated tissues relative to the negative control tissues: % Viability = (OD of treated tissue / OD of negative control) * 100

-

Classification: If the mean tissue viability is less than or equal to 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[16]

Caption: A general workflow for laboratory risk assessment.

Emergency and Disposal Procedures

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[9]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[9]

Accidental Release:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.[9]

Disposal: Waste disposal should be conducted in accordance with all local, regional, and national regulations. As a flammable liquid and potential environmental contaminant, this compound should be disposed of as hazardous waste through a licensed disposal company. Do not dispose of it down the drain.[9]

Conclusion

This compound is a flammable liquid that poses significant hazards of skin, eye, and respiratory irritation. The current lack of comprehensive toxicological and environmental data necessitates a highly cautious and proactive approach to its handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding the chemical principles behind its hazards and employing standardized methodologies for risk assessment, this compound can be used responsibly in a research and development setting.

References

- 1. guidechem.com [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 4209-91-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | C8H18O | CID 98266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. olanskydermatology.com [olanskydermatology.com]

- 11. monash.edu [monash.edu]

- 12. studymind.co.uk [studymind.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]